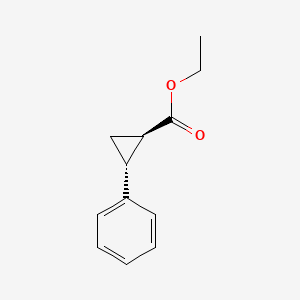

Ethyl trans-2-phenylcyclopropanecarboxylate

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of ethyl trans-2-phenylcyclopropanecarboxylate follows International Union of Pure and Applied Chemistry conventions, providing multiple recognized naming systems that reflect its structural complexity. The primary International Union of Pure and Applied Chemistry name is designated as ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate, which explicitly indicates the stereochemical configuration of the cyclopropane ring substituents. Alternative systematic names include (1R,2R)-rel-Ethyl 2-phenylcyclopropanecarboxylate and trans-2-Phenylcyclopropanecarboxylic acid ethyl ester, each emphasizing different aspects of the molecular structure.

The compound is registered under Chemical Abstracts Service registry number 946-39-4, which serves as its unique chemical identifier in international databases. Additional registry numbers associated with related forms include 34716-60-4 and various stereoisomeric designations that reflect the compound's stereochemical complexity. The molecular formula C₁₂H₁₄O₂ indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, yielding a molecular weight of 190.24 grams per mole as computed by standard chemical databases.

The International Chemical Identifier representation provides a standardized molecular description: InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1. This identifier encodes the complete connectivity and stereochemistry of the molecule, while the corresponding International Chemical Identifier Key SRGUIJLJERBBCM-WDEREUQCSA-N provides a shortened hash representation for database searching. The Simplified Molecular Input Line Entry System representation CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 explicitly shows the stereochemical configuration through the @@ and @ symbols indicating the absolute configuration at each chiral center.

| Nomenclature Parameter | Value |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate |

| Chemical Abstracts Service Registry Number | 946-39-4 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| International Chemical Identifier Key | SRGUIJLJERBBCM-WDEREUQCSA-N |

Stereochemical Configuration and Trans Isomer Specificity

The stereochemical configuration of this compound is defined by the relative positioning of the phenyl and carboxylate substituents on the cyclopropane ring, establishing its classification as the trans isomer. The compound possesses two chiral centers at the cyclopropane carbon atoms, designated as C1 and C2 in the systematic numbering scheme, with the absolute configuration specified as (1R,2R) for the predominant enantiomeric form. This stereochemical arrangement places the phenyl group and the ethoxycarbonyl group on opposite sides of the cyclopropane ring plane, distinguishing it fundamentally from the corresponding cis isomer where these substituents occupy the same side.

The trans configuration exhibits specific geometric parameters that reflect the strained three-membered ring system combined with the bulky aromatic substituent. Crystallographic studies have revealed that the trans isomer demonstrates characteristic asymmetry parameters in the cyclopropane ring, with values of δ(carboxyl) = −0.034 and −0.025 Å for the carboxylic acid derivative, and δ(phenyl) = −0.028 and −0.023 Å for the phenyl substituent positions. These measurements indicate the degree of deviation from perfect cyclopropane symmetry caused by the trans-disubstitution pattern.

The stereochemical specificity of the trans isomer manifests in its distinct physical and spectroscopic properties compared to the cis form. Gas chromatography analysis using chiral stationary phases demonstrates clear separation between the trans and cis isomers, with the trans form exhibiting a retention time of 34.4 minutes compared to 32.6 minutes for the cis isomer under standardized analytical conditions. This separation capability enables precise determination of stereochemical purity and isomeric composition in synthetic preparations.

The molecular geometry of the trans isomer creates a specific spatial arrangement that influences intermolecular interactions and packing behaviors. The phenyl ring orientation relative to the cyclopropane plane and the ethoxycarbonyl group positioning determine the overall molecular dipole moment and hydrogen bonding potential, particularly relevant in crystalline phases where specific hydrogen bonding patterns emerge between carboxyl functionalities.

| Stereochemical Parameter | Trans Isomer Value |

|---|---|

| Absolute Configuration | (1R,2R) |

| Gas Chromatography Retention Time | 34.4 minutes |

| Cyclopropane Asymmetry Parameter δ(carboxyl) | −0.034 Å |

| Cyclopropane Asymmetry Parameter δ(phenyl) | −0.028 Å |

| Chemical Abstracts Service Number | 946-39-4 |

Crystallographic Data and Space Group Determination

The crystallographic characterization of this compound and its related carboxylic acid derivative provides detailed structural information essential for understanding the molecular packing and intermolecular interactions. The trans-2-phenylcyclopropanecarboxylic acid, which represents the hydrolyzed form of the ethyl ester, has been extensively characterized through single-crystal X-ray diffraction studies performed at reduced temperatures to enhance data quality.

The crystal structure determination reveals that the compound crystallizes in the monoclinic space group P2₁ with two molecules constituting the asymmetric unit. The Hermann-Mauguin space group symbol P 1 2₁ 1 and the corresponding Hall symbol P 2yb indicate the presence of a single screw axis operation along the b-axis direction. The space group number 4 classification places this structure within the primitive monoclinic crystal system with specific symmetry constraints that govern the molecular arrangement within the crystal lattice.

The unit cell parameters demonstrate the three-dimensional periodicity of the crystal structure, with lattice constants a = 12.038 Å, b = 5.5060 Å, and c = 13.0870 Å. The monoclinic angle β = 94.576° deviates slightly from the orthogonal arrangement, creating the characteristic monoclinic distortion. The unit cell contains Z = 4 formula units with Z' = 2 independent molecules in the asymmetric unit, indicating that two crystallographically distinct molecular conformations coexist within the crystal structure.

The crystallographic analysis reveals significant hydrogen bonding interactions that stabilize the crystal packing arrangement. Cyclic hydrogen bonding dimers form between carboxylic acid functionalities, with oxygen-oxygen distances ranging from 2.623(2) to 2.637(2) Å, representing typical values for carboxylic acid dimer formation. These hydrogen bonding interactions link the two independent molecules within the asymmetric unit, creating a stable supramolecular assembly that influences the overall crystal stability and physical properties.

The precision of the structural determination is reflected in the crystallographic statistics, with mean carbon-carbon bond length uncertainties of approximately 0.002 Å indicating high-quality diffraction data. The ordered arrangement of both carboxylic acid hydrogen atoms and oxygen atoms in the crystal structure facilitates accurate determination of the hydrogen bonding geometry and provides insights into the preferred conformational states of the molecule in the solid state.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁ |

| Hermann-Mauguin Symbol | P 1 2₁ 1 |

| Space Group Number | 4 |

| Unit Cell a | 12.038 Å |

| Unit Cell b | 5.5060 Å |

| Unit Cell c | 13.0870 Å |

| Monoclinic Angle β | 94.576° |

| Z (Formula Units per Cell) | 4 |

| Z' (Independent Molecules) | 2 |

| Hydrogen Bond O-O Distance | 2.623(2)–2.637(2) Å |

Comparative Analysis of Cis-Trans Isomerism

The comparative analysis of cis-trans isomerism in 2-phenylcyclopropanecarboxylate esters reveals fundamental differences in molecular geometry, physical properties, and chemical behavior between the two stereoisomeric forms. The cis isomer, designated with Chemical Abstracts Service registry number 946-38-3, maintains the same molecular formula C₁₂H₁₄O₂ and molecular weight of 190.24 grams per mole as the trans isomer, yet exhibits distinctly different International Chemical Identifier Key SRGUIJLJERBBCM-QWRGUYRKSA-N, reflecting the altered stereochemical connectivity.

The fundamental geometric distinction between the isomers lies in the relative positioning of the phenyl and ethoxycarbonyl substituents on the cyclopropane ring. While the trans isomer positions these substituents on opposite faces of the three-membered ring, the cis isomer places both substituents on the same side, creating significantly different molecular shapes and dipole moments. This geometric variation profoundly influences intermolecular interactions, with the cis isomer typically exhibiting different hydrogen bonding patterns and crystal packing arrangements compared to its trans counterpart.

Analytical separation techniques demonstrate clear differentiation between the two isomers through various chromatographic methods. Gas chromatography analysis using chiral stationary phases shows distinct retention times, with the cis isomer eluting at 32.6 minutes compared to the trans isomer at 34.4 minutes under identical analytical conditions. This retention time difference reflects the varying interactions between each isomer and the chiral stationary phase, providing a reliable method for quantitative determination of isomeric composition in synthetic mixtures.

The physical property differences between cis and trans isomers extend to thermodynamic stability and kinetic behavior. The trans isomer generally exhibits greater thermodynamic stability due to reduced steric interactions between the phenyl group and the ethoxycarbonyl functionality, whereas the cis isomer experiences increased steric strain from the proximity of these bulky substituents on the same face of the cyclopropane ring. This stability difference influences synthetic selectivity, with many cyclopropanation reactions favoring trans product formation under thermodynamic control conditions.

Spectroscopic identification methods reveal characteristic differences between the isomers in nuclear magnetic resonance spectra, particularly in the cyclopropane methylene proton chemical shifts and coupling patterns. The different magnetic environments created by the altered substituent orientations produce diagnostic spectral features that enable unambiguous isomer identification. Additionally, the distinct three-dimensional arrangements influence infrared spectroscopic characteristics, particularly in the carbonyl stretching region where different conformational preferences affect vibrational frequencies.

| Isomeric Property | Trans Isomer | Cis Isomer |

|---|---|---|

| Chemical Abstracts Service Number | 946-39-4 | 946-38-3 |

| International Chemical Identifier Key | SRGUIJLJERBBCM-WDEREUQCSA-N | SRGUIJLJERBBCM-QWRGUYRKSA-N |

| Gas Chromatography Retention Time | 34.4 minutes | 32.6 minutes |

| Relative Thermodynamic Stability | Higher | Lower |

| Steric Interactions | Reduced | Increased |

| Substituent Orientation | Opposite faces | Same face |

属性

IUPAC Name |

ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGUIJLJERBBCM-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-39-4 | |

| Record name | Ethyl trans-2-phenylcyclopropanecarboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

Cyclopropanation of Styrene with Ethyl Diazoacetate

The fundamental step in preparing ethyl trans-2-phenylcyclopropanecarboxylate is the cyclopropanation of styrene with ethyl diazoacetate. This reaction typically produces a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.

- Reaction: Styrene + Ethyl diazoacetate → cis,trans-ethyl 2-phenylcyclopropanecarboxylate mixture

- Catalysts: Often catalyzed by transition metals (e.g., Rh, Cu), but details vary depending on the method.

- Isomer Ratio: Approximately 35% cis and 65% trans isomers initially formed.

Isomerization of cis,trans-Ester to Enrich trans Isomer

To increase the proportion of the trans isomer, an isomerization step is employed:

- Method: Refluxing the cis,trans-ethyl 2-phenylcyclopropanecarboxylate mixture with an alkali metal alkoxide, preferably sodium ethoxide prepared in situ by reacting sodium metal with anhydrous ethanol.

- Conditions: Typically 18 to 30 hours at 70–80 °C (preferably 78–79 °C).

- Solvent: Anhydrous ethanol or alternatives such as tert-butanol or 1,2-dimethoxyethanol.

- Alkoxide alternatives: Potassium tert-butoxide can substitute sodium ethoxide.

- Outcome: The isomerization enriches the trans ester content to about 95%, significantly reducing the cis isomer.

Hydrolysis of the Trans-Enriched Ester to the Corresponding Acid

Following isomerization, the enriched trans-ester is hydrolyzed to the corresponding trans-2-phenylcyclopropanecarboxylic acid:

- Hydrolysis: Can be performed in the same reaction vessel ("one-pot" process) by adding water after isomerization.

- Conditions: Reflux under basic conditions.

- Result: Formation of trans-2-phenylcyclopropanecarboxylic acid with high purity and yield, substantially free of cis contamination.

Conversion to Downstream Products

Although beyond the scope of this article, it is noted that the trans acid can be further converted to pharmaceutically relevant derivatives such as (-)-trans-2-phenylcyclopropylamine via conventional reactions.

Comparative Data Table of Preparation Methods

| Step | Conventional Method | Improved Method (Isomerization) | Notes |

|---|---|---|---|

| Initial cis/trans ratio (ester) | ~35% cis / 65% trans | Same (starting material) | Cyclopropanation of styrene with ethyl diazoacetate |

| Isomerization step | Not performed or limited | Reflux with sodium ethoxide in anhydrous ethanol | Increases trans isomer to ~95% |

| Hydrolysis | Hydrolysis of ester mixture | Hydrolysis after isomerization ("one-pot") | Produces trans acid with 75-80% purity (conventional) vs. >95% purity (improved) |

| Purity of trans acid | 75-80% trans acid | ~95% trans acid | Improved method reduces cis contamination |

| Reaction time for isomerization | Not applicable | 18-30 hours at 70-80 °C | Optimal at 20-24 hours, 78-79 °C |

| Alkoxide used | Not applicable | Sodium ethoxide (in situ) or potassium tert-butoxide | Solvent alternatives include tert-butanol, 1,2-dimethoxyethanol |

Research Findings and Notes

- The improved synthesis method involving isomerization before hydrolysis substantially increases the yield and purity of the trans isomer compared to conventional methods that rely on recrystallization of the acid for isomer separation.

- The isomerization and hydrolysis can be combined in a single reaction vessel, enhancing process efficiency.

- The choice of alkoxide and solvent can influence the isomerization efficiency, with sodium ethoxide in anhydrous ethanol being preferred for optimal results.

- Reaction temperature and duration are critical parameters; prolonged reflux at around 78 °C for about 20-24 hours yields the best trans isomer enrichment.

- Alternative alkoxides and solvents provide flexibility depending on availability and reaction scale.

- The trans isomer is crucial for downstream applications, especially in pharmaceutical synthesis, due to its stereochemical properties.

化学反应分析

Isomerization Reactions

The isomerization of cis,trans-ethyl 2-phenylcyclopropanecarboxylate involves the following reaction parameters:

| Parameter | Details |

|---|---|

| Reagent | Sodium ethoxide |

| Solvent | Anhydrous ethanol |

| Temperature | 70°C to 80°C |

| Duration | 18 to 30 hours (optimal at 20 to 24 hours) |

This reaction effectively converts a mixture containing both cis and trans isomers into a product predominantly consisting of the trans isomer .

Hydrolysis Reactions

The hydrolysis of ethyl trans-2-phenylcyclopropanecarboxylate yields trans-2-phenylcyclopropanecarboxylic acid:

This reaction typically requires acidic or basic conditions to facilitate the conversion from ester to acid.

Cyclopropanation Mechanism

The cyclopropanation mechanism involving ethylene diazoacetate and styrene can be summarized as follows:

-

Formation of a carbene species from ethylene diazoacetate.

-

The carbene adds across the double bond of styrene, forming a cyclopropane ring.

-

The reaction proceeds through a transition state characterized by a significant charge transfer effect influenced by substituents on the carbene .

Degradation Reactions

Trans-2-phenylcyclopropanecarboxylic acid can undergo further reactions such as:

-

Conversion to acid chloride using thionyl chloride.

-

Reaction with sodium azide followed by Curtius degradation to yield trans-2-phenylcyclopropylamine.

科学研究应用

Chemical Synthesis

1. Precursor in Organic Synthesis:

ETPCC serves as a valuable precursor in the synthesis of complex organic molecules. Its structural properties allow it to participate in cyclopropanation reactions, which are crucial for forming cyclopropane derivatives that exhibit biological activity .

2. Reagent in Cyclopropanation Reactions:

ETPCC is utilized in cyclopropanation reactions facilitated by transition metal catalysts. These reactions typically involve the generation of carbene intermediates that can react with various substrates, leading to the formation of biologically relevant cyclopropane derivatives .

1. Medicinal Chemistry:

Research has indicated that ETPCC can be transformed into bioactive compounds. For instance, its derivatives have been investigated for potential therapeutic effects, particularly in the context of depression treatment. The compound can be converted into trans-2-phenylcyclopropylamine, which has shown promise as an antidepressant with fewer side effects compared to traditional treatments .

2. Biochemical Model Compound:

ETPCC is also studied as a model compound in biochemical research, aiding in the understanding of cyclopropanation mechanisms and enzyme catalysis . Its ability to undergo selective reactions makes it an important tool for exploring enzyme-substrate interactions.

Industrial Applications

1. Agrochemicals and Fine Chemicals:

Due to its structural characteristics, ETPCC is applied in the production of agrochemicals and fragrances. The compound's stability and reactivity make it suitable for developing various fine chemicals used in industry .

2. Drug Development:

The compound is involved in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its derivatives are being explored for their therapeutic potential and efficacy .

Case Studies

1. Catalyzed Cyclopropanation:

A study demonstrated the use of sperm whale myoglobin as a biocatalyst for the cyclopropanation of styrene using ethyl diazoacetate (EDA) to yield ETPCC with high diastereo- and enantioselectivity. This method highlights the potential for enzyme-catalyzed reactions to produce complex organic molecules efficiently .

2. Synthesis of Bioactive Compounds:

Research on transforming ETPCC into trans-2-phenylcyclopropylamine revealed that this pathway could lead to compounds with significant antidepressant properties while minimizing side effects associated with traditional medications .

作用机制

The mechanism of action of ethyl trans-2-phenylcyclopropanecarboxylate involves its interaction with various molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in ring-opening reactions and other transformations. These reactions can modulate biological pathways and affect cellular functions .

相似化合物的比较

Ethyl cis-2-phenylcyclopropanecarboxylate

- Molecular Formula : C₁₂H₁₄O₂ (identical to trans isomer).

- Key Differences :

- Stereochemistry : The cis configuration results in distinct spatial arrangements, altering dipole moments and solubility.

- Synthesis : Co-produced with the trans isomer during the reaction of styrene and ethyl diazoacetate. Separation is achieved via fractional distillation or crystallization .

- Physical Properties : Refractive index (nD²⁶) = 1.5150, compared to the trans isomer’s higher thermal stability .

Ethyl trans-2-methyl-2-phenylcyclopropanecarboxylate

- Molecular Formula : C₁₃H₁₆O₂.

- Key Differences :

- Substituent Effects : The methyl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions.

- Isomer Ratio : Synthesized with a cis:trans ratio of 3:1, contrasting the parent compound’s 1:1 mixture .

- Elemental Analysis : C, 76.44%; H, 7.90% (matches theoretical values for both isomers) .

Ethyl trans-2-(4-bromothiophen-2-yl)cyclopropanecarboxylate

- Molecular Formula : C₁₂H₁₁BrO₂S.

- Key Differences :

Physical and Thermodynamic Properties

Reactivity and Functionalization

- Hydrolysis: The trans isomer hydrolyzes to trans-2-phenylcyclopropanecarboxylic acid under basic conditions (NaOH/ethanol), whereas the cis isomer yields the cis acid .

- Ketone Formation : Reaction of the trans acid with methyllithium produces a methyl ketone in 75–91% yield, a pathway less efficient for cis analogs .

- Steric Effects : Methyl-substituted derivatives (e.g., ethyl trans-2-methyl-2-phenylcyclopropanecarboxylate) exhibit slower reaction kinetics due to steric hindrance .

生物活性

Overview

Ethyl trans-2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula CHO. It is characterized by a cyclopropane ring structure that includes a phenyl group and an ethyl ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

This compound can be synthesized via the reaction of ethyl diazoacetate with styrene, typically in the presence of a catalyst such as myoglobin or P450 enzymes under specific conditions. This process allows for the selective formation of the trans isomer, which exhibits distinct reactivity compared to its cis counterpart. The synthesis can be optimized using continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study highlighted its role as a precursor in synthesizing derivatives that inhibit histone lysine-specific demethylase 1A (KDM1A), an enzyme implicated in cancer progression. These derivatives showed significant inhibition of colony formation in human leukemia cell lines, indicating their potential as therapeutic agents .

The biological activity of this compound is largely attributed to its structural characteristics, particularly the strained cyclopropane ring. This strain enhances the compound's reactivity, allowing it to participate in various biochemical interactions. The compound can undergo ring-opening reactions or serve as a reactive intermediate in other biochemical pathways, modulating cellular functions and signaling processes .

Case Studies and Research Findings

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

- Anticancer Research : In research focusing on KDM1A inhibition, derivatives synthesized from this compound were tested on THP-1 leukemia cells. The most effective derivative led to a 62% increase in survival in murine models of acute promyelocytic leukemia, showcasing the potential for clinical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl cis-2-phenylcyclopropanecarboxylate | Cyclopropane derivative | Lower antimicrobial activity |

| Ethyl 2-phenylcyclopropanecarboxylate | Cyclopropane derivative | Less selective KDM1A inhibition |

| Ethyl trans-2-(4-iodophenyl)cyclopropanecarboxylic acid | Halogenated cyclopropane | Enhanced anticancer activity |

The comparison indicates that the trans isomer of ethyl 2-phenylcyclopropanecarboxylate possesses unique biological properties that may be exploited for therapeutic purposes.

常见问题

Q. How can researchers design experiments to study the metabolic fate of this compound in biological systems?

- Methodology :

- Isotopic Labeling : Synthesize -labeled compound for tracking metabolite pathways .

- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) in liver microsomes .

Tables for Key Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。